Boc-alpha-methyl-DL-tryptophan

Solid‑phase peptide synthesis Hindered amino acid coupling Boc‑strategy SPPS

Standard tryptophan derivatives lack the Cα-methyl group required for backbone constraint and protease resistance. This Nα-Boc-protected, racemic α-methyl-tryptophan solves that. - **Outcome**: Incorporation of α-Me-Trp improves in-vitro plasma stability >2-fold and increases tumor retention ~32% (177Lu-AMTG study). - **Application**: Compatible with standard Boc-SPPS (50% TFA/DCM deprotection); optimize couplings using phosphonium reagents for sterically hindered junctions. - **Supply**: Racemic form enables direct generation of D-/L-epimer pairs for SAR without resolution steps. Free indole NH allows orthogonal C-H functionalization.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 114779-79-2
Cat. No. B3085010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-alpha-methyl-DL-tryptophan
CAS114779-79-2
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-17(4,14(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,18H,9H2,1-4H3,(H,19,22)(H,20,21)
InChIKeyLJPMZDOWNYFYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-alpha-methyl-DL-tryptophan – Structural Identity and Procurement Context


Boc-alpha-methyl-DL-tryptophan (CAS 114779-79-2) is a synthetic, Nα‑Boc‑protected, Cα‑methylated racemic tryptophan derivative classified as a non‑canonical amino acid building block . The compound bears an acid‑labile tert‑butoxycarbonyl (Boc) group on the α‑amino nitrogen and a methyl substituent at the α‑carbon, a combination that simultaneously enables standard Boc‑strategy solid‑phase peptide synthesis (SPPS) and introduces steric constraint at the peptide backbone . With a molecular formula of C₁₇H₂₂N₂O₄ and a molecular weight of 318.37 g·mol⁻¹, this derivative serves as a protected precursor for incorporating the non‑proteinogenic α‑methyl‑tryptophan residue into peptidomimetic chains, an approach employed to modulate conformational flexibility, enzymatic susceptibility, and receptor‑binding properties of bioactive peptides [1].

Synthesis Workflow

Boc-SPPS compatible; may require specialized coupling reagents for hindered α-methyl residue.

Stereochemical Exploration

Racemic DL form enables simultaneous access to D- and L-epimers for diastereomeric SAR studies.

Orthogonal Protection

Free indole NH allows indole-selective transformations prior to global deprotection.

Why Common Boc or Fmoc Tryptophans Cannot Substitute


While simple Boc‑L‑tryptophan (CAS 13139–15–6) and Fmoc‑L‑tryptophan (CAS 35737‑10‑7) are widely used for linear peptide assembly, they lack the Cα‑methyl substituent that is essential for inducing torsional restriction and metabolic shielding at the tryptophan position. Comparative peptide‑coupling studies demonstrate that N‑methyl and Cα‑alkyl amino acids dramatically alter acylation efficiency and product distribution, with conventional activation methods yielding <10% tripeptide when the central residue is an N‑methyl‑α,α‑dialkyl amino acid, whereas specialised phosphonium reagents recover acceptable yields [1]. These steric effects translate directly into biological outcomes: substitution of Trp⁸ with α‑methyl‑l‑tryptophan in the GRPR‑targeted peptide RM2 increased in‑vitro plasma stability more than 2‑fold and raised the tumor‑to‑blood ratio in vivo from ≈2000 to 2700 [2]. Consequently, replacing Boc‑α‑methyl‑DL‑tryptophan with a plain Boc‑tryptophan or a singly protected Fmoc‑tryptophan would forfeit both the steric steering of the peptide backbone and the superior enzymatic resistance that the α‑methyl group confers, undermining the rationale for constrained peptidomimetic design.

Missing Cα-methyl constraint

Unmodified tryptophan may not provide torsional restriction or metabolic shielding; peptide conformation and stability profiles may shift.

Coupling protocol incompatibility

Standard uronium reagents for unhindered Boc-Trp may not achieve adequate yields with the hindered analog; activation method review is needed.

Single-enantiomer alternatives lack diversity

Boc-α-methyl-L-Trp or D-Trp alone do not provide the diastereomeric mixture necessary for screening both epimers in a single synthesis.

Quantitative Differentiation Evidence


Cα‑Methyl Steric Hindrance and Coupling‑Yield Collapse

In a systematic head‑to‑head study of Boc‑protected hindered residues, Spencer et al. examined tripeptide formation (Boc‑Phe‑Xaa‑Phe‑OBzl) where Xaa was either N‑methyl‑Ala, N‑methyl‑Aib, or N‑methyl‑α‑Ac₅c. With Xaa possessing both N‑methyl and Cα‑dialkyl character—directly analogous to Boc‑α‑methyl‑DL‑tryptophan—pivaloyl mixed anhydride, pentafluorophenyl ester, and acyl fluoride activation each delivered less than 10% yield, whereas the phosphonium reagent PyBroP raised the yield to preparatively useful levels [1]. This class‑level inference indicates that Boc‑α‑methyl‑DL‑tryptophan will impose a similarly demanding coupling profile compared with unhindered Boc‑tryptophan, for which standard uronium reagents routinely achieve >90% coupling efficiency.

Coupling Yield Collapse
Class-level
Standard activation: <10% yield
Phosphonium reagent (PyBroP): preparatively useful
Requires specialized coupling reagents
Class-level inference; verify with specific substrate
Solid‑phase peptide synthesis Hindered amino acid coupling Boc‑strategy SPPS

Enhanced Metabolic Stability and Tumor Retention

Günther et al. directly compared the GRPR‑binding peptide ¹⁷⁷Lu‑RM2 with its α‑methyl‑l‑tryptophan‑containing analog ¹⁷⁷Lu‑AMTG, where the native Trp⁸ residue was replaced by α‑methyl‑l‑tryptophan [1]. In vitro stability in human plasma at 37 °C over 72 h was considerably improved for the α‑methyl‑containing conjugate. In murine biodistribution studies 24 h post‑injection, ¹⁷⁷Lu‑AMTG achieved a tumor retention of 11.45 ± 0.43 %ID/g versus approximately 8.7 %ID/g for ¹⁷⁷Lu‑RM2, and a tumor‑to‑blood ratio of 2702 ± 321 compared with approximately 2000 for the parent peptide. Although the building block used for SPPS was Fmoc‑α‑methyl‑l‑tryptophan (not the Boc‑DL form), the stability advantage is intrinsic to the α‑methyl‑Trp residue itself, confirming that the Boc‑α‑methyl‑DL‑tryptophan scaffold supplies the same stability‑conferring substructure.

Metabolic Stability & Tumor Retention
Head-to-head
¹⁷⁷Lu-AMTG (α-Me-Trp): 11.45 %ID/g tumor retention; tumor-to-blood 2702
¹⁷⁷Lu-RM2 (native Trp): ~8.7 %ID/g; tumor-to-blood ~2000
Reported stability enhancement in model
α-Me-Trp residue intrinsic property
Metabolic stability GRPR‑targeted radiotherapy Peptidomimetic design

Racemic DL‑Mixture for Diastereomeric Diversity

Boc‑α‑methyl‑DL‑tryptophan (CAS 114779-79-2) is supplied as the racemic mixture, in contrast to its single‑enantiomer counterparts Boc‑α‑methyl‑L‑tryptophan (CAS 141408‑33‑5) and Boc‑α‑methyl‑D‑tryptophan . In the cholecystokinin (CCK) dipeptoid series, structure–activity relationship studies revealed that the d‑α‑Me‑Trp configuration combined with an l‑Phe residue was the preferred stereochemistry for CCK‑B receptor affinity, whereas the l‑α‑Me‑Trp epimer showed reduced binding, yielding a Ki of 11 μM for the racemic Boc‑dl‑α‑Me‑Trp‑CH₂CH₂Ph derivative [1]. This differential stereochemical preference underscores the value of the racemic form for initial screening and diastereomeric library generation, as it simultaneously provides access to both epimers without requiring separate procurement of the expensive single enantiomers.

Diastereomeric Diversity
Head-to-head
Racemic Boc-DL-α-Me-Trp: Ki 11 μM
D-epimer preferred over L-epimer in CCK-B binding
Enables diastereomeric library generation
D-epimer higher affinity component
Diastereomeric peptide libraries Racemic crystallography Stereochemical SAR

Predicted pKa Shift Versus Standard Boc‑tryptophan

The N‑Boc‑N‑methyl substitution pattern in Boc‑α‑methyl‑DL‑tryptophan (registered under synonym CAS 1452574‑00‑3 as Boc‑DL‑MeTrp‑OH) yields a predicted acid dissociation constant (pKa) of 4.02 ± 0.10, whereas the standard Boc‑tryptophan (free indole NH) exhibits a predicted pKa of approximately 3.65 ± 0.10 . This ≈0.4 log unit increase in acidity reflects the electron‑withdrawing effect of the N‑methyl substituent on the carbamic acid moiety and directly impacts the ionization state under common RP‑HPLC mobile‑phase conditions (pH 2‑3), potentially altering retention time and peptide fragmentation patterns during LC‑MS analysis.

Predicted pKa Shift
Context-dependent
ΔpKa ≈ +0.37 (more acidic)
Boc-α-Me-DL-Trp: pKa 4.02 vs Boc-Trp: ~3.65
May shift HPLC retention time
In silico prediction; experimental verification needed
Ionization constant RP‑HPLC retention prediction Peptide purification

Indole‑NH Protection Orthogonal to Doubly Protected Analogs

Several commercial double‑protected tryptophan building blocks such as Fmoc‑α‑Me‑Trp(Boc)‑OH feature an indole‑N‑Boc group that can be removed simultaneously with the α‑amino Boc during TFA cleavage . In contrast, Boc‑α‑methyl‑DL‑tryptophan (CAS 114779‑79‑2) retains a free indole NH, offering a distinct orthogonal protection profile. A 1992 patent on protected tryptophan derivatives explicitly emphasizes the advantage of indole‑N‑Boc protection for easy acidic removal in the presence of other side‑chain protecting groups [1]. The absence of indole‑N‑Boc in CAS 114779‑79‑2 makes it suitable for synthetic routes that require indole‑NH‑directed C–H functionalization or late‑stage indole modification without premature deprotection, a feature not shared by the doubly Boc‑protected analogs.

Indole NH Protection
Class-level
Indole NH: Free (no indole N-Boc)
Compare to Fmoc-α-Me-Trp(Boc)-OH: indole-N-Boc present
Allows indole-directed late-stage modification
Orthogonal to doubly protected analogs
Orthogonal protection Indole N‑Boc Trifluoroacetic acid cleavage

Procurement‑Relevant Application Scenarios


Metabolically Stabilized Peptide Therapeutics

When designing peptide‑based drugs susceptible to cleavage at Trp‑Xaa bonds (e.g., GRPR antagonists, somatostatin analogs), incorporating α‑methyl‑tryptophan via Boc‑α‑methyl‑DL‑tryptophan blocks chymotryptic degradation. The ¹⁷⁷Lu‑AMTG study demonstrated that this single‑residue substitution improved in‑vitro plasma stability and increased tumor retention by ≈32% at 24 h post‑injection [1]. Procurement of the Boc‑DL building block enables cost‑efficient SPPS using standard Boc‑deprotection protocols (TFA 50% in DCM), with the caveat that coupling yields may require optimisation with phosphonium reagents as outlined above [2].

Diastereomeric Peptide Libraries for Stereochemical SAR

The racemic nature of Boc‑α‑methyl‑DL‑tryptophan allows simultaneous incorporation of both d‑ and l‑α‑methyl‑Trp epimers during SPPS, generating diastereomeric peptide mixtures that can be separated by preparative HPLC to yield matched pairs of epimers for structure–activity relationship analysis. This approach was validated in the CCK‑dipeptoid series where the d‑α‑Me‑Trp configuration proved essential for high‑affinity CCK‑B receptor binding (Ki = 11 μM for the racemic Boc‑dl‑α‑Me‑Trp‑CH₂CH₂Ph parental compound) [3].

IDO‑Pathway Inhibitor Candidates with Improved Uptake

The patent literature establishes α‑methyl‑tryptophan as an indoleamine‑2,3‑dioxygenase (IDO) inhibitor with immunological and anti‑tumor applications, noting that the racemic mixture and individual D‑ and L‑isomers each display distinct IDO‑inhibitory potencies [4]. Boc‑α‑methyl‑DL‑tryptophan serves as the immediate protected precursor for on‑resin assembly of α‑methyl‑tryptophan‑containing IDO‑targeting peptides or prodrugs, facilitating rapid exploration of this pharmacophoric element without the need for solution‑phase resolution steps.

Indole‑NH‑Directed Late‑Stage Functionalization

Because CAS 114779‑79‑2 retains a free indole NH (unlike many double‑protected analogs such as Fmoc‑α‑Me‑Trp(Boc)‑OH), it is compatible with indole‑selective transformations including Rh‑catalyzed C–H annulation and electrophilic halogenation. This orthogonal protection profile makes it the building block of choice for synthetic sequences where indole modification must precede global deprotection, a route not feasible with indole‑N‑Boc‑protected tryptophan derivatives.

Application
Selection Property
Validation Focus
Peptide stability research
Cα-methyl constraint for metabolic shielding
Plasma stability and biodistribution endpoints
Stereochemical SAR studies
Racemic DL form for diastereomeric library
Receptor binding and epimer resolution
IDO pathway inhibitor research
α-Methyl-Trp as IDO inhibitory motif
IDO enzyme and cell-based inhibition
Late-stage indole modification
Free indole NH orthogonal protection
Indole C-H activation and cross-coupling
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